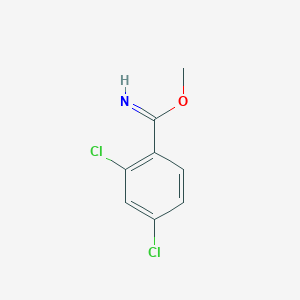

Methyl 2,4-dichlorobenzene-1-carboximidate

Description

Methyl 2,4-dichlorobenzene-1-carboximidate (CAS No. 129656-40-2) is a halogenated carboximidate ester characterized by a dichlorobenzene ring substituted with a methyl carboximidate group. Its molecular formula is C₈H₈Cl₃NO, with a molecular weight of 240.52 g/mol and a purity of 95% in standard preparations . This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactivity and halogenated aromatic structure.

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

methyl 2,4-dichlorobenzenecarboximidate |

InChI |

InChI=1S/C8H7Cl2NO/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,11H,1H3 |

InChI Key |

MWCGZRCDBCNQIT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dichlorobenzene-1-carboximidate typically involves the reaction of 2,4-dichlorobenzonitrile with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dichlorobenzene-1-carboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 2,4-dichloroaniline.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 2,4-dichlorobenzene-1-carboximidate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorobenzene-1-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,4-Dichlorobenzene-1-Carboximidate Hydrochloride

- Molecular Formula: C₁₃H₁₈Cl₃NO (as per , though discrepancies exist; ethyl substitution typically increases carbon count).

- Molecular Weight: Reported as 215.32 g/mol in , conflicting with expected values for ethyl derivatives. This anomaly requires verification from primary sources.

- The hydrochloride salt form (common in and ) enhances solubility in polar solvents compared to the free base.

Methyl Salicylate (For Volatility Comparison)

Other Carboximidate Esters

- Trifluoromethylthio-substituted Thiadiazoles : Compounds like 2-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazole (CAS 1849313-27-4) share synthetic utility but differ in electronic properties. The trifluoromethyl group (−CF₃) increases electronegativity, contrasting with the electron-withdrawing chlorine substituents in this compound .

Comparative Data Table

Research Findings and Implications

- Reactivity: this compound’s dichloro-substituted aromatic ring enhances electrophilic substitution reactivity compared to non-halogenated analogs. This property is critical in synthesizing chlorinated heterocycles .

- Solubility : The hydrochloride salt form of ethyl derivatives (e.g., EN 300-108480) improves aqueous solubility, advantageous in solution-phase synthesis .

- Stability : Chlorine atoms may confer resistance to oxidative degradation compared to methyl salicylate, which is prone to hydrolysis under acidic conditions .

Biological Activity

Methyl 2,4-dichlorobenzene-1-carboximidate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by the presence of dichlorobenzene and a carboximidate functional group. This structure contributes to its reactivity and biological properties.

- IUPAC Name : this compound

- Molecular Formula : C9H8Cl2N

- CAS Number : 25321-22-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can disrupt critical cellular processes, including metabolism and proliferation.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell growth by interfering with signaling pathways associated with cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent in therapeutic applications .

Case Study 2: Anticancer Effects

In another study focused on cancer biology, this compound demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The compound was found to reduce cell viability by over 50% at concentrations ranging from 10 to 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.